molecular formula C13H11ClO B189285 Benzyl 3-chlorophenyl ether CAS No. 24318-02-3

Benzyl 3-chlorophenyl ether

Cat. No.: B189285
CAS No.: 24318-02-3
M. Wt: 218.68 g/mol
InChI Key: WIJUFHLXUSIELP-UHFFFAOYSA-N
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Description

Benzyl 3-chlorophenyl ether is an organic compound with the molecular formula C₁₃H₁₁ClO and a molecular weight of 218.679 g/mol It is characterized by the presence of a benzyl group attached to a 3-chlorophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-chlorophenyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of a benzyl halide with a 3-chlorophenol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-chlorophenyl ether undergoes various chemical reactions, including:

    Oxidation: The ether linkage can be oxidized to form corresponding phenols and benzaldehydes.

    Reduction: Reduction reactions can lead to the formation of benzyl alcohol and 3-chlorophenol.

    Substitution: The chlorine atom in the 3-chlorophenyl group can undergo nucleophilic substitution reactions to form different substituted phenyl ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products:

    Oxidation: Phenols and benzaldehydes.

    Reduction: Benzyl alcohol and 3-chlorophenol.

    Substitution: Various substituted phenyl ethers depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-chlorophenyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-chlorophenyl ether involves its interaction with specific molecular targets. The ether linkage can be cleaved by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can then interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    Benzyl phenyl ether: Lacks the chlorine substituent, making it less reactive in substitution reactions.

    3-Chlorophenyl methyl ether: Similar structure but with a methyl group instead of a benzyl group, affecting its reactivity and applications.

Uniqueness: The chlorine substituent enhances its reactivity in nucleophilic substitution reactions compared to benzyl phenyl ether .

Properties

IUPAC Name

1-chloro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJUFHLXUSIELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179059
Record name Benzyl 3-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24318-02-3
Record name 1-Chloro-3-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24318-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-chlorophenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024318023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 3-chlorophenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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